

# Predicting Long-Term Stuttering: A Comparative Analysis of the SSI-4 and SPI

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## Compound of Interest

Compound Name: SSI-4

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For researchers, scientists, and drug development professionals, accurately predicting long-term stuttering outcomes is crucial for designing effective interventions and clinical trials. This guide provides a comparative analysis of two prominent instruments used in the field: the Stuttering Severity Instrument-Fourth Edition (**SSI-4**) and the Stuttering Prediction Instrument for Young Children (SPI). While both aim to inform prognosis, they differ in their approach and the extent of their predictive validity data.

The Stuttering Severity Instrument-Fourth Edition (**SSI-4**) is a standardized, norm-referenced tool that measures the severity of stuttering in both children and adults.<sup>[1]</sup> It assesses four main areas of speech behavior: frequency of stuttered syllables, duration of stuttering events, physical concomitants, and the naturalness of the individual's speech.<sup>[1]</sup> In contrast, the Stuttering Prediction Instrument for Young Children (SPI) is specifically designed for children aged 3 to 8 years to predict the likelihood of chronic stuttering.<sup>[2]</sup> The SPI evaluates a child's history, the reactions of the child and parents to stuttering, part-word repetitions, prolongations, and the frequency of stuttered words.<sup>[2][3]</sup>

## Predictive Validity: A Data-Driven Comparison

Direct comparative studies quantifying the predictive validity of the **SSI-4** and SPI as standalone instruments are limited. However, a significant longitudinal study by Singer and colleagues (2021) provides valuable data on a predictive model for persistent stuttering that incorporates the Stuttering Severity Instrument (SSI) total score.<sup>[4]</sup>

This cumulative risk model, which also includes factors like time since onset, speech sound skills, and expressive language skills, demonstrated a sensitivity of 93% and a specificity of 65% in identifying children who would continue to stutter.[4] This indicates that the model is highly effective at correctly identifying children who are likely to have persistent stuttering, though it has a higher rate of false positives.

For the Stuttering Prediction Instrument for Young Children (SPI), quantitative data on its predictive validity, such as sensitivity and specificity, are not as readily available in recent literature. An earlier longitudinal study by Stork (1991) with a small sample size suggested that a high score on the SPI is a good indicator of chronic stuttering two years later.[5] The original development of the SPI aimed for predictive validity, and it was found to differentiate between children who did and did not continue to stutter, with higher scores being associated with chronic stuttering.[6] However, more contemporary and robust statistical analyses of its predictive power are needed.

Table 1: Comparison of Predictive Validity Data

Instrument/Model	Sensitivity	Specificity	Positive Predictive Value	Negative Predictive Value
Cumulative Risk Model (including SSI score)	93%	65%	Not Reported	Not Reported
Stuttering Prediction Instrument for Young Children (SPI)	Not Reported	Not Reported	Not Reported	Not Reported

## Experimental Protocols

The methodologies employed in the key studies provide context for the predictive validity data.

### Cumulative Risk Model including SSI (Singer et al., 2021)

- **Participants:** The study involved 67 children who stutter, aged 3 to 5 years at the initial assessment.[\[4\]](#)
- **Longitudinal Design:** Participants were followed over time to determine their stuttering status (persistent or recovered).[\[4\]](#)
- **Data Collection:** A comprehensive set of measures was collected, including the Stuttering Severity Instrument (an earlier version, though the core scoring is similar to the **SSI-4**), standardized tests of speech sound production, and expressive and receptive language skills. Information on the age of stuttering onset and family history was also gathered.[\[4\]](#)
- **Outcome Classification:** Children were classified as having persistent stuttering if they continued to meet the criteria for stuttering at the final follow-up. Recovery was defined as no longer meeting these criteria.[\[4\]](#)
- **Statistical Analysis:** All-subsets regression and receiver operating characteristic (ROC) curves were used to identify the optimal combination of predictive factors and to calculate sensitivity and specificity.[\[4\]](#)

## Stuttering Prediction Instrument (SPI) Longitudinal Study (Stork, 1991)

- **Participants:** The study included a small group of preschool children who were identified as being at either high or low risk for chronic stuttering based on their initial SPI scores.[\[5\]](#)
- **Longitudinal Design:** The children were followed for a period of two years to observe their stuttering development.[\[5\]](#)
- **Data Collection:** The SPI was administered at the beginning of the study. Follow-up assessments of stuttering were conducted two years later.[\[5\]](#)
- **Outcome Classification:** The study aimed to determine if the initial SPI score accurately predicted which children would continue to stutter.[\[5\]](#)
- **Statistical Analysis:** The analysis focused on the association between the initial SPI risk category and the stuttering outcome at the two-year follow-up.[\[5\]](#)

## Broader Predictive Factors in Childhood Stuttering

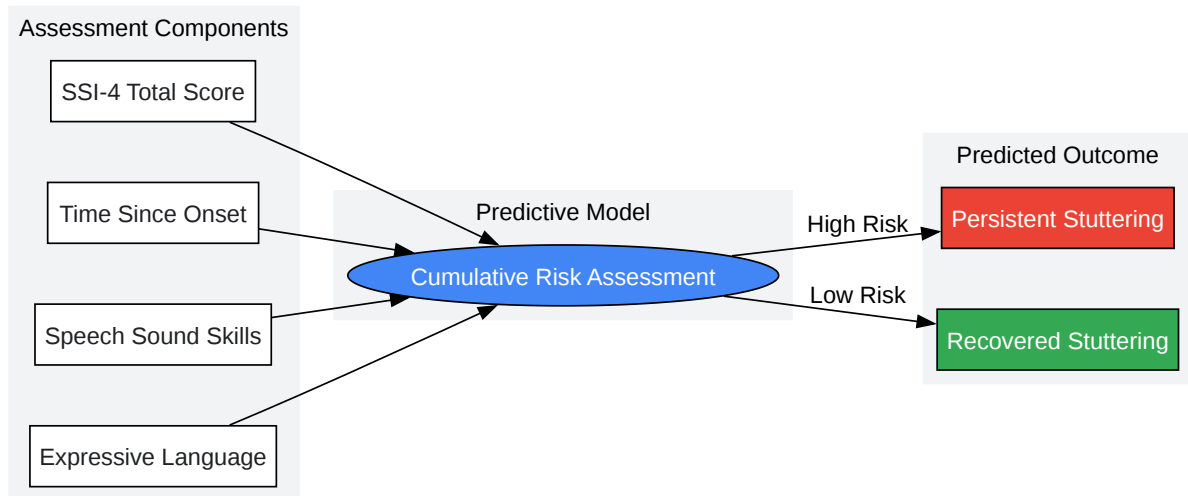
A meta-analysis by Singer and colleagues (2020) identified several key clinical characteristics associated with stuttering persistence in young children.<sup>[7]</sup> These factors provide a broader context for understanding the predictive landscape beyond the scores of specific instruments.

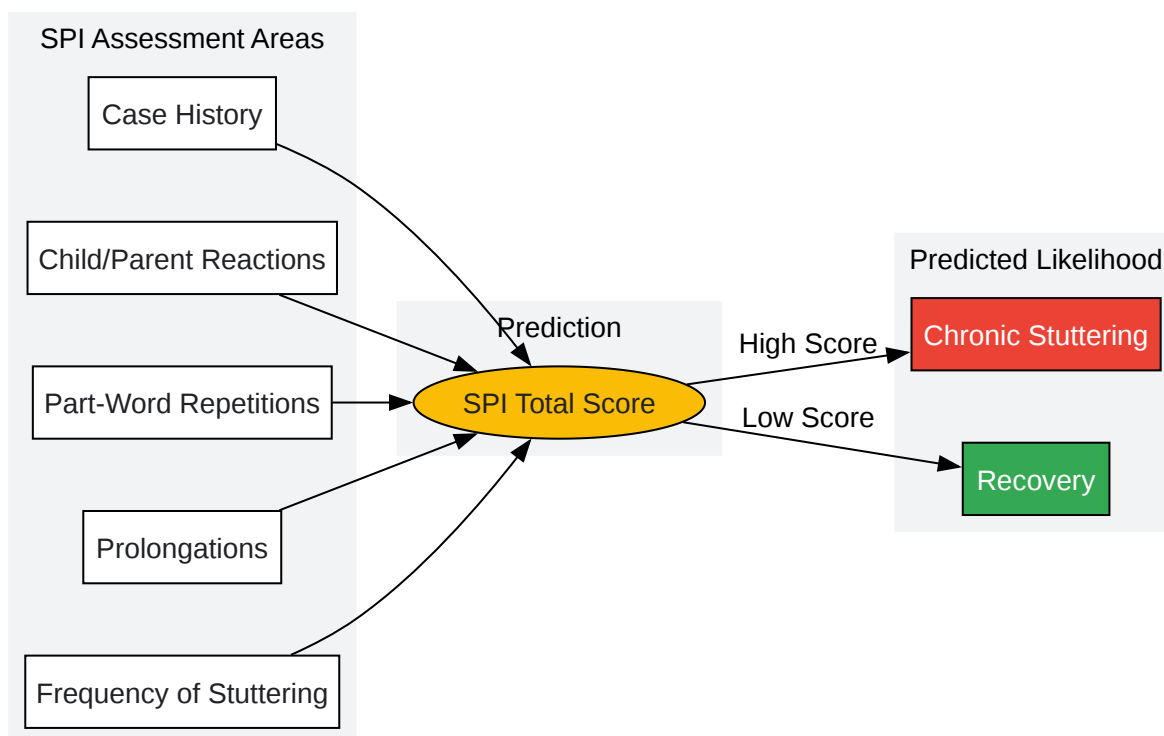
Key Predictive Factors for Persistent Stuttering:<sup>[7]</sup>

- Sex: Males are more likely to persist in stuttering.
- Family History: A family history of stuttering increases the risk of persistence.
- Age of Onset: A later age of onset is associated with a higher likelihood of persistence.
- Stuttering-Like Disfluencies: A higher frequency of these disfluencies is a risk factor.
- Speech Sound Accuracy: Lower speech sound accuracy is linked to persistence.
- Language Skills: Lower receptive and expressive language skills are associated with a greater risk of chronic stuttering.

## Visualizing the Predictive Pathways

The following diagrams illustrate the conceptual frameworks of the **SSI-4** within a predictive model and the SPI as a predictive instrument.





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